molecular formula C12H13N7O2 B6535861 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1170505-83-5

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B6535861
CAS RN: 1170505-83-5
M. Wt: 287.28 g/mol
InChI Key: TXMWIZVLJTVGSZ-UHFFFAOYSA-N
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Description

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C12H13N7O2 and its molecular weight is 287.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide is 287.11307268 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Biological Activities

Pyrazole derivatives, such as the compound , are known for their diverse pharmacological effects. They are present in several biologically and medicinally active compounds . They exhibit a wide range of biological activities such as anti-malarial , anti-inflammatory , antifungal , anti-virals , antidepressant , antibacterial , antitumor , antioxidant and anti-filarial agents .

Antileishmanial and Antimalarial Applications

Some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .

Applications in Organic Synthesis

The Knoevenagel condensation of aldehydes with active methylene compounds is an important method for donor-acceptor chromophore formation in organic synthesis . Pyrazole derivatives play a crucial role in this process .

Applications in Fine Chemicals

Pyrazole core-based organic molecules have numerous applications in the synthesis of fine chemicals such as photoelectronics , photophotonics, photodynamic therapy , electrochemical sensing , optical limiting , Langmuir film and photoinitiated polymerization .

Catalytic Activities

Newly developed ligand-Cu complexes, specifically in the catecholase-like activity of complexes for the oxidation of catechol to o-quinone, have shown excellent catalytic activities .

Applications in Pharmaceutical Industry

These compounds possess potential biological applications and were screened against human recombinant alkaline phosphatase including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP) and human germ cell alkaline phosphatase (h-GCAP) .

properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O2/c1-7-6-9(19(3)16-7)11-14-15-12(21-11)13-10(20)8-4-5-18(2)17-8/h4-6H,1-3H3,(H,13,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMWIZVLJTVGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=NN(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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